

What is the chemical structure of 21-Deoxyneridienone B?

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Compound of Interest

Compound Name: 21-Deoxyneridienone B

Cat. No.: B110844

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An In-depth Technical Guide to 21-Deoxyneridienone B

For Researchers, Scientists, and Drug Development Professionals

Abstract

21-Deoxyneridienone B is a C21 steroidal compound isolated from the traditional medicinal plant *Marsdenia tenacissima*. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological interactions. Detailed experimental protocols for the isolation and characterization of similar C21 steroids from their natural source are presented. Furthermore, this document explores the potential involvement of **21-Deoxyneridienone B** in inflammatory signaling pathways, supported by molecular modeling data. The information is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this natural product.

Chemical Structure and Properties

21-Deoxyneridienone B is a polycyclic steroid derivative. Its chemical structure is characterized by a pregnane-type steroidal backbone.

Chemical Structure:


 Chemical structure of 21-Deoxyneridienone B

Table 1: Physicochemical and Spectroscopic Data for **21-Deoxyneridienone B**

Property	Value	Reference
CAS Number	924910-83-8	[1]
Molecular Formula	C ₂₁ H ₂₈ O ₃	[1]
Molecular Weight	328.45 g/mol	[1]
Appearance	White powder	(Inferred from similar compounds)
Solubility	Soluble in methanol, ethanol, DMSO; Insoluble in water	(Inferred from similar compounds)
¹ H NMR (CDCl ₃ , 400 MHz)	Data not available in searched literature	
¹³ C NMR (CDCl ₃ , 100 MHz)	Data not available in searched literature	
Mass Spectrometry (HR-ESI-MS)	Data not available in searched literature	
Infrared (IR) ν_{\max} (KBr) cm ⁻¹	Data not available in searched literature	
UV λ_{\max} (MeOH) nm	Data not available in searched literature	

Note: Specific experimental data for **21-Deoxyneridienone B** were not available in the public domain literature searched. Data for similar C21 steroids from *Marsdenia tenacissima* are typically determined using these methods.

Experimental Protocols

While the specific experimental protocol for the isolation of **21-Deoxyneridienone B** is not detailed in the available literature, a general methodology for the isolation of C21 steroids from *Marsdenia tenacissima* can be described. This protocol is a composite based on standard phytochemical investigation procedures for this plant species.

2.1. General Protocol for Isolation of C21 Steroids from *Marsdenia tenacissima*

This workflow outlines the typical steps involved in the extraction and purification of steroidal compounds from the plant material.



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Caption: General workflow for the isolation of C21 steroids.

2.1.1. Plant Material and Extraction The dried and powdered stems of *Marsdenia tenacissima* are subjected to exhaustive extraction with 95% ethanol at room temperature. The resulting extract is then filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.1.2. Fractionation The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction, which is typically rich in steroidal compounds, is collected for further purification.

2.1.3. Chromatographic Purification The ethyl acetate fraction is subjected to column chromatography on a silica gel column. A gradient elution system, for example, a hexane-ethyl acetate or dichloromethane-methanol gradient, is employed to separate the components based on their polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

2.1.4. Isolation of Pure Compound Fractions containing compounds of interest are pooled and further purified using preparative high-performance liquid chromatography (HPLC) on a C18 reversed-phase column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient. This step leads to the isolation of pure compounds, including **21-Deoxynyeridienone B**.

2.1.5. Structure Elucidation The structure of the isolated pure compound is determined using a combination of spectroscopic techniques, including ^1H NMR, ^{13}C NMR, 2D NMR (COSY, HSQC, HMBC), high-resolution mass spectrometry (HR-MS), and infrared (IR) spectroscopy.

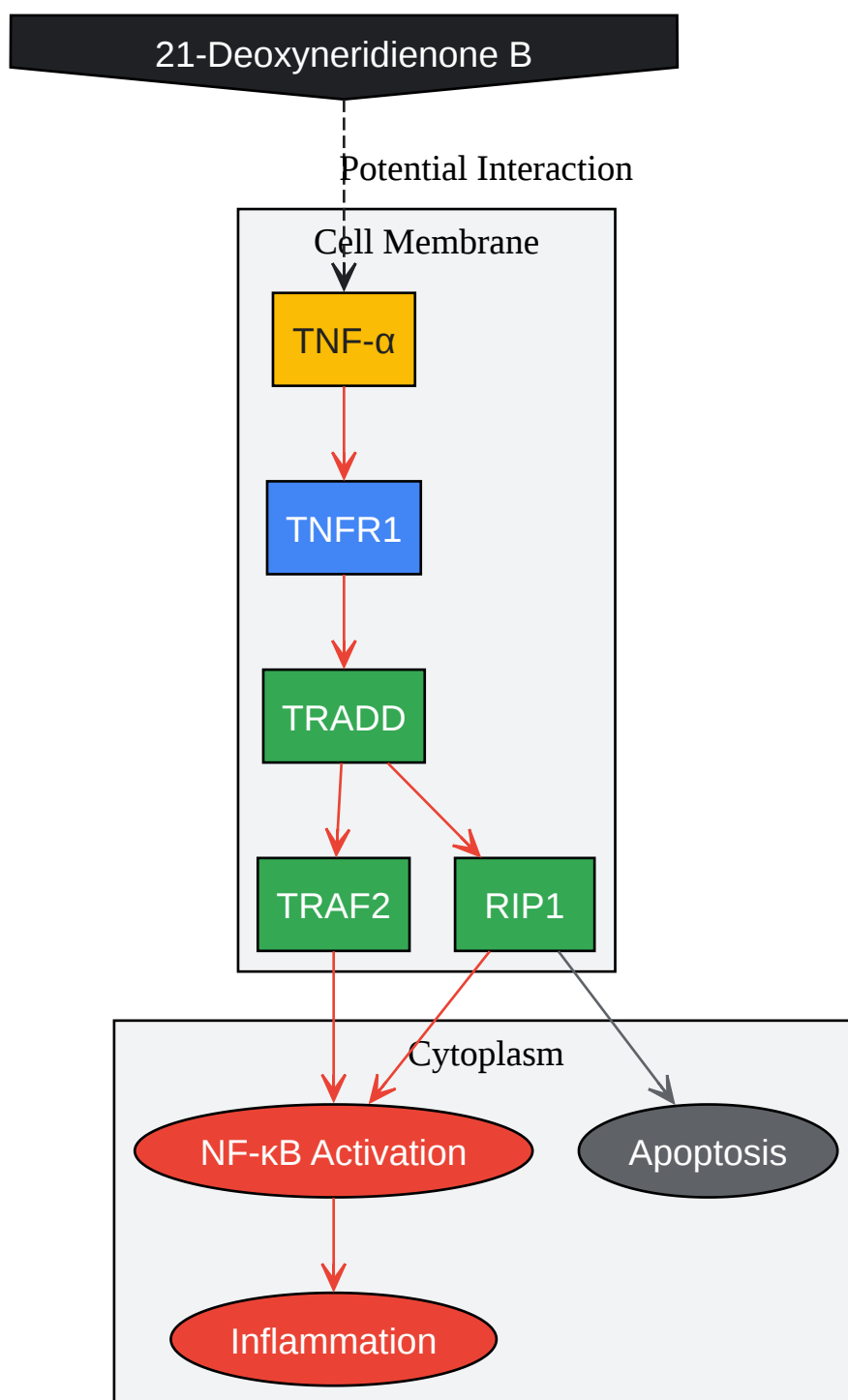
Biological Activity and Signaling Pathways

While specific bioactivity data for **21-Deoxyneridienone B** is limited in the public domain, recent studies have begun to explore its interactions with key inflammatory mediators.

3.1. Interaction with TNF- α

Recent computational studies have investigated the interaction of **21-Deoxyneridienone B** with Tumor Necrosis Factor-alpha (TNF- α), a critical pro-inflammatory cytokine. Molecular dynamics simulations have suggested a stable interaction between **21-Deoxyneridienone B** and TNF- α . This interaction is a key area of interest as TNF- α is a central player in a variety of inflammatory diseases.

The binding of a small molecule like **21-Deoxyneridienone B** to TNF- α could potentially modulate its activity and downstream signaling. The TNF- α signaling pathway is complex, leading to either cell survival and inflammation or apoptosis.



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Caption: Potential interaction point of **21-Deoxyneridienone B** in the TNF-α signaling pathway.

Table 2: In Silico Molecular Docking and Dynamics Data

Parameter	Finding	Reference
Target Protein	Tumor Necrosis Factor-alpha (TNF- α)	[2]
Simulation Method	Molecular Dynamics (MD)	[2]
Observation	A mild increase in the Root Mean Square Deviation (RMSD) of the TNF-21-Deoxyneridienone B complex was observed compared to unliganded TNF, suggesting a stable interaction.	[2]

3.2. Cytotoxicity of Related C21 Steroids from *Marsdenia tenacissima*

Numerous C21 steroids isolated from *Marsdenia tenacissima* have demonstrated cytotoxic activities against various cancer cell lines. While data for **21-Deoxyneridienone B** is not specifically reported, the activities of analogous compounds suggest a potential area for future investigation.

Table 3: Cytotoxic Activity of C21 Steroids from *Marsdenia tenacissima*

Compound	Cell Line	IC ₅₀ (μ M)	Reference
Marsectohexol derivative 12	A549 (Lung Cancer)	5.2	[3]
11 α -nicotinoyl-17 β -marsdenin	A549 (Lung Cancer)	16.79	
11 α -nicotinoyl-17 β -marsdenin	SKOV-3 (Ovarian Carcinoma)	12.30	

Future Directions

The preliminary in silico data on the interaction of **21-Deoxyneridienone B** with TNF- α warrants further investigation. Future research should focus on:

- Total Synthesis: Development of a synthetic route to **21-Deoxyneridienone B** to enable further biological evaluation without reliance on natural product isolation.
- In Vitro Biological Assays: Experimental validation of the predicted interaction with TNF- α and evaluation of its effects on downstream signaling pathways (e.g., NF- κ B activation).
- Cytotoxicity Screening: Assessment of the cytotoxic and/or anti-proliferative effects of **21-Deoxyneridienone B** against a panel of human cancer cell lines.
- Pharmacokinetic Profiling: Determination of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.

Conclusion

21-Deoxyneridienone B represents an intriguing C21 steroid from *Marsdenia tenacissima* with a potential for interaction with the pro-inflammatory cytokine TNF- α . While comprehensive experimental data for this specific compound remains to be published, the established methodologies for the isolation and characterization of analogous compounds, coupled with initial in silico findings, provide a strong rationale for its further investigation as a potential therapeutic lead. This guide serves as a foundational resource to stimulate and support future research in this area.

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References

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